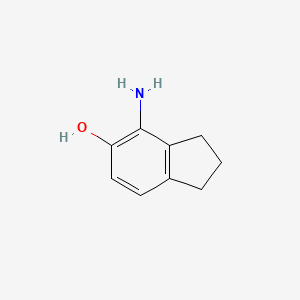

4-Amino-2,3-dihydro-1H-inden-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-amino-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C9H11NO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3,10H2 |

InChI Key |

XPVRISCNCGAMQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)O)N |

Origin of Product |

United States |

Contextualization of the Indane Scaffold in Organic Synthesis

The indane scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged motif in organic and medicinal chemistry. uni.lu This rigid framework is present in a variety of biologically active natural products and synthetic compounds, making it a valuable starting point for drug discovery and development. uni.lunih.gov

Natural products incorporating the indane skeleton range from simple indanones with antibacterial properties to more complex structures like the pterosin family of fern metabolites, which exhibit cytotoxic effects. nih.gov The therapeutic potential of this scaffold is further highlighted by its incorporation into established pharmaceutical drugs. Notable examples include Sulindac, a non-steroidal anti-inflammatory drug, and Donepezil, used in the treatment of Alzheimer's disease. uni.lu The indane moiety's rigid conformation provides a fixed orientation for appended functional groups, which is a desirable attribute for designing molecules that can bind selectively to biological targets. uni.lunih.gov Researchers have leveraged the indane structure to develop compounds with a wide array of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties. uni.lunih.gov

Overview of Aminoindanol Frameworks: Significance in Academic Chemistry

The introduction of amino and hydroxyl groups to the indane scaffold creates the aminoindanol (B8576300) framework, a class of compounds that has garnered significant attention, particularly in the field of asymmetric synthesis. sigmaaldrich.combldpharm.com These frameworks are prized for their utility as chiral auxiliaries and ligands, which are essential tools for controlling the stereochemical outcome of chemical reactions. sigmaaldrich.com

A preeminent example is cis-1-aminoindan-2-ol, a conformationally constrained amino alcohol that has become indispensable in asymmetric synthesis. sigmaaldrich.com Its rigid structure, where the relationship between the amino and alcohol groups is locked by the fused ring system, allows for more predictable transition states in catalyzed reactions, leading to high levels of enantioselectivity. sigmaaldrich.combldpharm.com This is a distinct advantage over more flexible structures like phenylglycinol. sigmaaldrich.com Both enantiomers of cis-1-aminoindan-2-ol are readily available, and they have been successfully employed in a multitude of asymmetric transformations, including the synthesis of HIV-protease inhibitors like Indinavir. sigmaaldrich.com The development and application of such chiral auxiliaries are crucial for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Research Trajectories for 4 Amino 2,3 Dihydro 1h Inden 5 Ol and Analogs

Retrosynthetic Disconnections and Strategic Approaches

The retrosynthetic analysis of 4-Amino-2,3-dihydro-1H-inden-5-ol reveals several strategic disconnections. A primary approach involves the functionalization of a pre-existing 2,3-dihydro-1H-inden-5-ol (also known as 5-indanol) core. This strategy relies on the regioselective introduction of an amino group or a precursor, such as a nitro group, at the C-4 position.

Alternatively, the synthesis can commence from a substituted benzene (B151609) derivative, where the cyclopentane (B165970) ring is constructed through annulation reactions. This often involves intramolecular Friedel-Crafts reactions of suitable precursors, such as substituted phenylpropionic acids or their derivatives. The amino and hydroxyl functionalities can be introduced either before or after the cyclization step, depending on the specific synthetic route and the directing effects of the substituents.

Foundational Synthetic Routes to 2,3-dihydro-1H-inden-5-ol Precursors

The synthesis of the 2,3-dihydro-1H-inden-5-ol scaffold is a critical step. bme.hu Various methods have been established, often starting from indane or its derivatives. bme.hu One common route involves the sulfonation of indane, followed by alkali fusion of the resulting indan-5-sulfonic acid to yield 5-indanol (B105451). bme.hu Another approach is the diazotization of 5-aminoindan, followed by hydrolysis of the diazonium salt. bme.hu

The table below summarizes some foundational routes to 5-indanol.

| Starting Material | Key Transformation(s) | Reference |

| Indane | Sulfonation, Alkali Fusion | bme.hu |

| 5-Aminoindan | Diazotization, Hydrolysis | bme.hu |

| Indan-5-sulfonic acid K-salt | Fusion | bme.hu |

| 5-Acetyl-indan | Oxidation, Hydrolysis | bme.hu |

| Cinnamic acid | Reduction, Cyclization | bme.hu |

Indanone Derivatives as Key Intermediates

Indanone derivatives, particularly 1-indanones, serve as versatile intermediates in the synthesis of indanols. nih.gov The reduction of a 1-indanone (B140024) is a common method for producing the corresponding indanol. bme.hu For instance, 5-hydroxy-1-indanone (B188539) can be synthesized and then reduced to afford 2,3-dihydro-1H-inden-5-ol.

Several synthetic strategies exist for preparing substituted 1-indanones. These include intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov For example, 3-(m-methoxyphenyl)propionic acid can be cyclized to form 5-methoxy-1-indanone, which can then be demethylated to 5-hydroxy-1-indanone. google.com Another method involves the reaction of a phenol (B47542) derivative with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization. google.com For instance, reacting 2,6-dibromophenol (B46663) with 3-chloropropionyl chloride, followed by cyclization and subsequent debromination, yields 5-hydroxy-1-indanone. google.com A one-pot method starting from anisole (B1667542) and 3-chloropropionyl chloride using a Lewis acid catalyst has also been developed to produce 5-hydroxy-1-indanone. google.com

The table below outlines various synthetic routes toward 1-indanone derivatives.

| Starting Material(s) | Key Reagents/Reactions | Product | Reference |

| 3-Arylpropionic acids | Tb(OTf)₃ | Substituted 1-indanones | nih.gov |

| Ferulic acid | Pd/C Hydrogenation, Cyclization | 5-Hydroxy-6-methoxy-1-indanone | nih.gov |

| 2,6-Dibromophenol, 3-Chloropropionyl chloride | Lewis Acid, Debromination | 5-Hydroxy-1-indanone | google.com |

| Anisole, 3-Chloropropionyl chloride | AlCl₃/LiCl | 5-Hydroxy-1-indanone | google.com |

Regioselective Functionalization for Amino and Hydroxyl Group Installation

With the 2,3-dihydro-1H-inden-5-ol core in hand, the next crucial step is the regioselective introduction of the amino group at the C-4 position. A standard and effective method is electrophilic aromatic nitration. The hydroxyl group at C-5 is an activating, ortho-, para-directing group. Therefore, nitration of 5-indanol is expected to yield a mixture of products, with substitution occurring at the ortho positions (C-4 and C-6).

Controlling the regioselectivity to favor the desired 4-nitro-2,3-dihydro-1H-inden-5-ol is a significant challenge. The reaction conditions, such as the nitrating agent, solvent, and temperature, must be carefully optimized to maximize the yield of the 4-nitro isomer. nih.govresearchgate.net Following successful nitration, the nitro group is then reduced to the corresponding amino group to yield 4-Amino-2,3-dihydro-1H-inden-5-ol. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., with Pd/C) or using metal-acid systems.

Alternative strategies for amination include direct amination methods, although these are often less common for this specific transformation. acs.orgmdpi.com The synthesis of related aminoquinolines often involves nucleophilic aromatic substitution on a pre-functionalized ring, a strategy that could be adapted for indane systems. nih.govnih.gov

Enantioselective Synthesis of 4-Amino-2,3-dihydro-1H-inden-5-ol and its Stereoisomers

The development of enantioselective methods is crucial for producing specific stereoisomers of chiral molecules. mdpi.comresearchgate.net For compounds like 4-Amino-2,3-dihydro-1H-inden-5-ol, where the indane ring itself can be chiral if substituted on the cyclopentane ring, or if further chirality is introduced, enantioselective synthesis becomes paramount.

Chiral Catalyst-Mediated Asymmetric Transformations

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds. scu.edu.cn Chiral metal complexes or organocatalysts can be employed to control the stereochemical outcome of key bond-forming reactions. scu.edu.cnresearchgate.net For the synthesis of chiral aminoindanes, strategies may involve the asymmetric reduction of an indanone precursor using a chiral catalyst, or an enantioselective C-H functionalization. researchgate.net

For example, chiral N,N'-dioxide-metal complexes have been shown to be effective catalysts in a variety of asymmetric transformations, including Friedel-Crafts reactions, which could be applied to the construction of the chiral indane framework. researchgate.netnih.gov The design of the chiral ligand is critical, with C2-symmetric N,N'-dioxides derived from amino acids being a notable class of privileged ligands. scu.edu.cn These catalysts can create a chiral environment that directs the approach of reactants to form one enantiomer preferentially.

The table below lists examples of chiral catalyst systems used in asymmetric synthesis.

| Catalyst Type | Reaction Type | Potential Application | Reference |

| N,N'-Dioxide-Zn(II) Complex | Friedel-Crafts Alkylation | Enantioselective indane synthesis | researchgate.net |

| Chiral Guanidine | Various | Asymmetric functionalization | scu.edu.cn |

| Cinchona Alkaloid Derivatives | Phase-Transfer Catalysis | Asymmetric C-C bond formation | nih.gov |

| 1-Amino-2-indanol-derived bisoxazoline-Cr Complex | Carbonyl Addition | Asymmetric homoallylic alcohol synthesis | acs.org |

Chiral Auxiliary-Driven Diastereoselective Routes

Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgnumberanalytics.comyoutube.com After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com

In the context of synthesizing a chiral derivative of 4-Amino-2,3-dihydro-1H-inden-5-ol, a chiral auxiliary could be attached to a precursor molecule to guide a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction. researchgate.net For instance, an achiral indanone precursor could be reacted with a chiral amine to form a chiral enamine, which would then undergo diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product. Evans oxazolidinones and camphor-derived auxiliaries are well-known examples that have been successfully applied in numerous natural product syntheses. wikipedia.orgresearchgate.net 1,2-Amino alcohols, a class that includes the related cis-1-amino-2-indanol, are themselves important chiral auxiliaries. nih.gov

The key steps in a chiral auxiliary-based synthesis are:

Attachment of the chiral auxiliary to the achiral substrate.

Diastereoselective reaction to create the new stereocenter(s).

Removal of the chiral auxiliary to yield the enantiomerically enriched product. youtube.com

This approach allows for the formation of complex stereochemical arrays with high levels of control. researchgate.net

Enzymatic and Biocatalytic Approaches to Chiral Aminoindanol Derivatives

The demand for enantiomerically pure chiral amines and amino alcohols has driven the development of enzymatic and biocatalytic methods, which offer high selectivity under mild reaction conditions. mdpi.com Enzymes such as transaminases and lipases have proven to be powerful tools for the asymmetric synthesis and resolution of chiral aminoindanol derivatives.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are capable of catalyzing the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity. nih.govtdx.cat This approach is highly attractive for the synthesis of chiral aminoindanols, starting from the corresponding keto-indanol. The reaction involves the transfer of an amino group from an amino donor, such as L-alanine or isopropylamine, to the ketone substrate. nih.govtdx.cat The equilibrium of this reaction can be shifted towards the product by using a high concentration of the amino donor or by removing the ketone by-product. nih.gov Whole-cell systems are often employed to overcome the need for costly cofactors. nih.gov

Table 1: Examples of Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

Enzyme Source Substrate Amino Donor Product Conversion (%) Enantiomeric Excess (ee, %) Reference Vibrio fluvialis JS17 (whole cells) Acetophenone L-Alanine (300 mM) (S)-α-Methylbenzylamine 92.1 >99 tudelft.nl Vibrio fluvialis JS17 (whole cells) Benzylacetone L-Alanine (300 mM) (S)-1-Methyl-3-phenylpropylamine 90.2 >99 tudelft.nl Transaminase from Aspergillus terreus Various α-alkyl-β-keto amides Isopropylamine anti-α-alkyl-β-amino amides Up to 90 (isolated yield) >99

Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, offer a powerful approach to complex chiral molecules. For instance, a concise synthesis of a dihydroxyisoleucine, a non-canonical amino acid, was achieved using two regio- and diastereoselective enzymatic C-H oxidations on L-isoleucine. youtube.comnih.gov A similar strategy could be envisioned for the synthesis of 4-Amino-2,3-dihydro-1H-inden-5-ol, where an enzymatic step introduces the chiral amino group onto a pre-functionalized indane scaffold.

Resolution Techniques for Enantiomeric Purification of Aminoindanol Intermediates

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. wikipedia.org

Lipases are particularly effective enzymes for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. researchgate.netpolimi.itnih.gov In the context of aminoindanol synthesis, lipase-catalyzed kinetic resolution has been successfully applied to precursors of cis-1-amino-2-indanol. For example, the enzymatic acylation of racemic trans-1-azido-2-indanol, a direct precursor to the corresponding aminoindanol, using lipase (B570770) PS 30, yielded the unreacted (1S,2S)-azidoindanol and the acylated (1R,2R)-azido acetate, both with high enantiomeric excess. mdpi.com Similarly, the selective N-acetylation of (1S,2R)-1-amino-2-indanol has been achieved with high enantiomeric excess using immobilized lipase B from Candida antarctica (CALB). researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of Aminoindanol Precursors

Enzyme Substrate Acyl Donor Product 1 (Unreacted) Yield (%) ee (%) Product 2 (Acylated) Yield (%) ee (%) Reference Lipase PS 30 (±)-trans-1-Azido-2-indanol Isopropenyl acetate (1S,2S)-1-Azido-2-indanol 46 >96 (1R,2R)-1-Azido-2-acetoxyindane 44 >96 nih.gov Immobilized CALB (Novozym 435®) (±)-cis-1-Amino-2-indanol Ethyl acetate (1R,2S)-1-Amino-2-indanol - - (1S,2R)-1-Acetamido-2-indanol 50 (conversion) 99 mdpi.com

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov This is achieved by combining the enzymatic resolution with an in situ racemization of the less reactive enantiomer. nih.gov

Development of Novel Synthetic Protocols for 4-Amino-2,3-dihydro-1H-inden-5-ol

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.org This reaction is highly relevant for the synthesis of 4-Amino-2,3-dihydro-1H-inden-5-ol, where the amino group is attached to an aromatic ring. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org

Table 3: Overview of Buchwald-Hartwig Amination

Aryl Halide/Triflate Amine Palladium Catalyst Ligand Base General Yields Reference Aryl bromides, chlorides, iodides, triflates Primary and secondary alkyl- and arylamines Pd(OAc)2, Pd2(dba)3 Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS) Good to excellent [3, 5, 7, 10]

Copper-catalyzed amination reactions also provide a valuable alternative for the formation of C-N bonds. These reactions can proceed via different mechanisms, including oxidative amination of alkenes and C-H amination of arenes. nih.govrsc.org For instance, copper-catalyzed direct amination of benzylic C-H bonds has been developed, which could be a potential route for the synthesis of aminoindanes. rsc.org

Sustainable and Atom-Economical Synthetic Approaches

Green chemistry principles, such as atom economy and the use of environmentally benign solvents and catalysts, are increasingly important in modern organic synthesis. chemrxiv.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste.

Enzymatic and domino/tandem reactions often exhibit high atom economy. For example, the asymmetric synthesis of chiral amines from ketones using transaminases is an addition reaction with water as the only byproduct (from the formation of the imine intermediate). Similarly, domino reactions, by their nature, minimize waste by incorporating multiple transformations into a single operation without the need for intermediate workups and purifications. researchgate.net

The "E-factor" (Environmental Factor), which is the mass ratio of waste to the desired product, is another useful metric for evaluating the environmental impact of a chemical process. tudelft.nl Processes with lower E-factors are considered greener.

Table 4: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

Synthetic Approach Key Features Atom Economy E-Factor Reference Classical Multi-Step Synthesis Use of protecting groups, multiple steps with workups Low High nih.gov Enzymatic Synthesis (e.g., Transaminase) High selectivity, mild conditions, often aqueous media High Low [20, 25] Domino/Tandem Reactions Multiple bond formations in one pot, reduced solvent and reagent use High Low [6, 9]

Transformations at the Amino Functionality of 4-Amino-2,3-dihydro-1H-inden-5-ol

The primary amino group of 4-Amino-2,3-dihydro-1H-inden-5-ol is a key site for various chemical modifications, including N-alkylation, N-acylation, N-arylation, and the formation of urea (B33335), thiourea (B124793), and imine derivatives.

N-Alkylation, N-Acylation, and N-Arylation Reactions

The nucleophilic character of the amino group facilitates its reaction with a variety of electrophiles to form N-substituted derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. While specific examples for 4-Amino-2,3-dihydro-1H-inden-5-ol are not extensively detailed in the provided search results, the general reactivity of aromatic amines suggests that this transformation can be achieved using alkyl halides or other alkylating agents, often in the presence of a base to neutralize the generated acid.

N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amide derivatives. This is a common strategy for protecting the amino group or for synthesizing biologically active molecules. For instance, the acylation of similar aminoindane structures is a known transformation.

N-Arylation: The formation of a nitrogen-carbon bond with an aryl group can be accomplished through methods like the Buchwald-Hartwig amination or other cross-coupling reactions. Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be an efficient method for creating C-N bonds, suggesting that similar strategies could be applied to 4-Amino-2,3-dihydro-1H-inden-5-ol. nih.govresearchgate.netsemanticscholar.orgbeilstein-journals.org This approach allows for the synthesis of a library of N-aryl derivatives with potential applications in medicinal chemistry. nih.govsemanticscholar.org

Urea and Thiourea Derivative Formation

The amino group of 4-Amino-2,3-dihydro-1H-inden-5-ol readily reacts with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. These derivatives are of significant interest due to their diverse biological activities. derpharmachemica.com

The synthesis is typically carried out by reacting the aminoindan with an appropriate isocyanate or isothiocyanate, often in a suitable solvent and sometimes with the aid of a base like triethylamine. derpharmachemica.com For example, thiourea derivatives of similar amino alcohols, such as (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, have been prepared by reacting the amino compound with benzoyl isothiocyanate. acs.orgresearchgate.netnih.govnih.gov This reaction selectively and quantitatively derivatizes the amino group. acs.orgnih.gov

Table 1: Examples of Urea and Thiourea Derivative Synthesis

| Reactant A | Reactant B | Product Type | Reference |

|---|---|---|---|

| 3,5-dichloro-4-hydroxy-aniline | Various isocyanates | Urea derivatives | derpharmachemica.com |

| 3,5-dichloro-4-hydroxy-aniline | Various isothiocyanates | Thiourea derivatives | derpharmachemica.com |

Preparation of Schiff Bases and Imines

The condensation reaction between the primary amino group of 4-Amino-2,3-dihydro-1H-inden-5-ol and an aldehyde or ketone results in the formation of a Schiff base, which contains a C=N double bond (imine). semanticscholar.orgnih.gov These compounds are synthetically versatile and have been explored for various applications. semanticscholar.orgscience.govresearchgate.net

The synthesis of Schiff bases is often a straightforward process involving the mixing of the amine and the carbonyl compound in a suitable solvent, sometimes with heating or the use of a catalyst. semanticscholar.orgnih.govnih.govnih.gov For example, Schiff bases have been synthesized from the reaction of 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones with isatin. nih.govnih.gov The formation of the imine is confirmed through spectroscopic methods such as IR and NMR. nih.govnih.gov

Reactions Involving the Hydroxyl Group of 4-Amino-2,3-dihydro-1H-inden-5-ol

The phenolic hydroxyl group on the aromatic ring of 4-Amino-2,3-dihydro-1H-inden-5-ol provides another site for chemical modification, including alkylation and acylation, as well as being susceptible to oxidation.

O-Alkylation and O-Acylation Strategies

O-Alkylation: This involves the introduction of an alkyl group to the oxygen atom of the hydroxyl group to form an ether. This can be achieved using various alkylating agents under basic conditions. The Williamson ether synthesis is a classic method for this transformation.

O-Acylation: The reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, yields an ester. This is a common method for protecting the hydroxyl group or for creating prodrugs.

Selective derivatization of either the amino or the hydroxyl group is a key consideration in the synthesis of derivatives of 4-Amino-2,3-dihydro-1H-inden-5-ol. The relative reactivity of the two groups can often be controlled by the choice of reagents and reaction conditions.

Controlled Oxidation and Reduction Processes

The phenolic hydroxyl group, particularly in conjunction with the amino group on the same aromatic ring, makes the molecule susceptible to oxidation. semanticscholar.org

Oxidation: Controlled oxidation can potentially lead to the formation of quinone-type structures. The specific products would depend on the oxidizing agent used and the reaction conditions. The presence of the electron-donating amino and hydroxyl groups activates the aromatic ring, making it more prone to oxidation.

Reduction: While the aromatic ring itself is generally resistant to reduction under mild conditions, derivatives of 4-Amino-2,3-dihydro-1H-inden-5-ol containing reducible functional groups (e.g., nitro groups introduced in other synthetic steps) could be subjected to reduction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Amino-2,3-dihydro-1H-inden-5-ol |

| (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol |

| 4-chloroquinazolines |

| anilines |

| isocyanates |

| isothiocyanates |

| triethylamine |

| benzoyl isothiocyanate |

| 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones |

| isatin |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and acceptor (the nitrogen and oxygen atoms) within 4-Amino-2,3-dihydro-1H-inden-5-ol allows for the formation of both intermolecular and intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's conformation, physical properties, and chemical reactivity. semanticscholar.orgrsc.org

Intramolecular hydrogen bonding, particularly between the adjacent amino and hydroxyl groups, can lead to the formation of a pseudo-six-membered ring. This interaction can decrease the polarity of the molecule by shielding the polar functional groups, which may affect its solubility and membrane permeability. rsc.orgnih.gov From a reactivity standpoint, the formation of an intramolecular hydrogen bond can decrease the availability of the lone pairs on the nitrogen and oxygen atoms, potentially modulating their nucleophilicity and basicity. For instance, the involvement of the amino group's lone pair in a hydrogen bond could diminish its activating effect in electrophilic aromatic substitution reactions. Conversely, the hydrogen bond can fix the conformation of the molecule, which may be advantageous in certain stereoselective reactions. nih.gov

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and bulk properties of the compound. These interactions are responsible for its melting point, boiling point, and solubility in protic solvents. In a reaction medium, the ability to form hydrogen bonds with solvent molecules can influence reaction rates and equilibria.

While specific studies on the hydrogen bonding of 4-Amino-2,3-dihydro-1H-inden-5-ol are not extensively documented, the principles observed in similar amino alcohol systems, such as (±)-cis-1-aminoindan-2-ol, provide a strong basis for understanding its behavior. semanticscholar.org The relative orientation of the amino and hydroxyl groups on the aromatic ring is a key determinant of the strength and nature of these interactions.

Electrophilic Aromatic Substitution on the Indane Nucleus

The benzene ring of 4-Amino-2,3-dihydro-1H-inden-5-ol is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. Both of these substituents are powerful activating groups and are ortho-, para-directing. The cyclopentyl portion of the indane ring is generally considered to be a weak activating group.

The directing effects of the amino and hydroxyl groups will dictate the regioselectivity of substitution reactions. Given their positions at C4 and C5 respectively, the potential sites for electrophilic attack are C6 and C7. The combined activating effect of both groups would strongly favor substitution at these positions. The precise outcome of an electrophilic aromatic substitution reaction would depend on the specific electrophile and the reaction conditions. For instance, in nitration or halogenation reactions, the incoming electrophile would be directed to the positions ortho and para to the activating groups.

However, the strong activating nature of the amino group can also lead to challenges, such as polysubstitution and oxidation under harsh reaction conditions. Therefore, it is often necessary to protect the amino group, for example, by acylation, to moderate its reactivity and ensure selective substitution. The resulting amide is still an ortho-, para-director but is less activating than the free amino group.

Standard electrophilic aromatic substitution reactions that could be applied to this nucleus include: masterorganicchemistry.com

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro (-NO₂) group |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a halogen (-Br or -Cl) atom |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Introduction of an alkyl (-R) group |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Introduction of an acyl (-COR) group |

It is important to note that Friedel-Crafts reactions can be complicated by the presence of the amino group, which can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amino group is typically required for these reactions to proceed successfully.

Modification of the Indane Ring System: Ring Expansions and Contractions

The five-membered ring of the indane system in 4-Amino-2,3-dihydro-1H-inden-5-ol can undergo ring expansion and contraction reactions, leading to the formation of different carbocyclic and heterocyclic systems. These transformations often proceed through carbocationic or nitrenoid intermediates.

Ring Expansion: Ring expansion of indane derivatives can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. For example, a 1-amino-2-hydroxyindane derivative can be treated with nitrous acid to form a diazonium salt. Subsequent loss of nitrogen gas can generate a carbocation that rearranges to a six-membered ring, yielding a tetralone derivative. While not specifically documented for 4-Amino-2,3-dihydro-1H-inden-5-ol, similar transformations are known for related indane systems. nih.gov

Another approach involves the expansion of a ketone derivative of the indane ring. For instance, an α-amination of an indanone β-ketoester can lead to ring expansion to form isoquinolones under thermal conditions or isoquinolines under photochemical conditions, proceeding through a nitrenoid intermediate. nih.gov

Ring Contraction: Ring contraction of the indane system is less common but can be envisioned under specific conditions, for example, through a Favorskii-type rearrangement of an α-halo ketone derivative. Such reactions would lead to the formation of a cyclobutylbenzene (B3052708) derivative.

These ring modification reactions significantly expand the synthetic utility of the 4-Amino-2,3-dihydro-1H-inden-5-ol scaffold, providing access to a wider range of molecular architectures.

Stereochemical Control and Interconversion of Chiral Centers in Derivatives

Derivatives of 4-Amino-2,3-dihydro-1H-inden-5-ol can possess multiple chiral centers, making stereochemical control a critical aspect of their synthesis. The development of stereoselective methods for the synthesis of aminoindanols and related compounds has been an active area of research.

Stereoselective Synthesis: The synthesis of enantiomerically pure aminoindanols can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. For example, organocatalyzed cascade aza-Michael-aldol reactions have been developed for the stereoselective synthesis of 3-amino-1-indanols. Furthermore, transaminase enzymes have been employed for the asymmetric amination of indanones to produce chiral aminoindanes with high enantioselectivity.

The relative stereochemistry of substituents on the five-membered ring can be controlled through the choice of reagents and reaction conditions. For example, the reduction of α-hydroxy oxime ethers derived from indanones can lead to the stereoselective formation of cis- or trans-aminoindanols.

Interconversion of Chiral Centers: The interconversion of chiral centers in derivatives of 4-Amino-2,3-dihydro-1H-inden-5-ol can be a challenging but valuable transformation. This can sometimes be achieved through epimerization reactions, for instance, by deprotonation-reprotonation at an acidic chiral center or through oxidation-reduction sequences. The specific methods for interconversion would be highly dependent on the nature of the derivative and the stereocenters involved.

The ability to control and interconvert the stereochemistry of these derivatives is crucial for the synthesis of specific stereoisomers, which is often a requirement for their application in various fields.

Advanced Spectroscopic and Structural Characterization of 4 Amino 2,3 Dihydro 1h Inden 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules like 4-Amino-2,3-dihydro-1H-inden-5-ol.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. pressbooks.pub In 4-Amino-2,3-dihydro-1H-inden-5-ol, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the protons on the five-membered ring, and the protons of the amino and hydroxyl groups. The chemical shifts, integration, and coupling patterns of these signals offer initial structural clues. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule. pressbooks.pub

Two-dimensional (2D) NMR techniques provide further clarity by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of adjacent protons in the aliphatic and aromatic regions of the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically over two to three bonds) between protons and carbons. sdsu.eduresearchgate.net This is crucial for piecing together the complete carbon skeleton and confirming the positions of substituents on the indenyl ring system.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Amino-2,3-dihydro-1H-inden-5-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~130-140 |

| C2 | ~2.5-3.0 (m) | ~30-40 |

| C3 | ~2.7-3.2 (m) | ~30-40 |

| C3a | - | ~140-150 |

| C4 | - | ~115-125 |

| C5 | - | ~145-155 |

| C6 | ~6.5-6.8 (d) | ~110-120 |

| C7 | ~6.8-7.1 (d) | ~115-125 |

| C7a | - | ~140-150 |

| NH₂ | variable (br s) | - |

| OH | variable (br s) | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Since 4-Amino-2,3-dihydro-1H-inden-5-ol is a chiral molecule, possessing a stereocenter, chiral NMR spectroscopy is essential for determining the enantiomeric excess (ee) and absolute configuration of a sample. mdpi.com This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govescholarship.org These agents interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives, which exhibit distinct NMR signals. escholarship.orgarkat-usa.org By comparing the integration of these signals, the ratio of the enantiomers and thus the enantiomeric excess can be accurately quantified. nih.gov Advanced techniques may also allow for the assignment of the absolute configuration by comparing the observed spectra to those of known standards or through the application of established empirical rules. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. uni.luresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of 4-Amino-2,3-dihydro-1H-inden-5-ol, confirming its atomic composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgyoutube.com For 4-Amino-2,3-dihydro-1H-inden-5-ol, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the five-membered ring can also occur, leading to specific fragment ions that help to confirm the indane core structure. libretexts.org

Table 2: Predicted HRMS Data for 4-Amino-2,3-dihydro-1H-inden-5-ol

| Ion | Predicted m/z |

| [M+H]⁺ | 150.0913 |

| [M+Na]⁺ | 172.0733 |

| [M-H]⁻ | 148.0768 |

Note: M represents the molecular formula C₉H₁₁NO.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 4-Amino-2,3-dihydro-1H-inden-5-ol, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), N-H stretches of the primary amine (two sharp bands in the same region), C-H stretches of the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations of the aromatic ring. biointerfaceresearch.com Raman spectroscopy provides complementary information and can be particularly useful for observing the symmetric vibrations of the aromatic ring.

Table 3: Key IR Absorption Bands for 4-Amino-2,3-dihydro-1H-inden-5-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Phenol) | Stretching | 1180-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Should a suitable single crystal of 4-Amino-2,3-dihydro-1H-inden-5-ol be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This technique bombards the crystal with X-rays and analyzes the resulting diffraction pattern. From this pattern, a detailed electron density map is generated, allowing for the precise location of each atom in the crystal lattice.

The analysis yields critical information, including the crystal system, space group, and unit cell dimensions. nih.gov It definitively establishes bond lengths, bond angles, and torsional angles, confirming the connectivity of the indane framework, the positions of the amino and hydroxyl substituents, and the planarity of the aromatic ring. For chiral molecules, this technique can determine the absolute configuration. The resulting structural data also reveals intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate how the molecules pack together in the solid state. researchgate.net

Illustrative Crystallographic Data Table for a Crystalline Compound This table is a representation of the type of data obtained from a single-crystal XRD experiment and is not actual data for 4-Amino-2,3-dihydro-1H-inden-5-ol.

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₁₁NO |

| Formula Weight | 149.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 9.876(5) |

| β (°) | 105.3(1) |

| Volume (ų) | 828.1(2) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.196 g/cm³ |

X-ray Powder Diffraction (XRPD) is a complementary technique used to analyze a microcrystalline powder sample. Instead of a single crystal, a bulk sample is exposed to X-rays, generating a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline solid.

The primary application of XRPD in the context of 4-Amino-2,3-dihydro-1H-inden-5-ol would be to identify the crystalline form (polymorph) and to assess the phase purity of a bulk sample. Each polymorph of a compound will produce a unique XRPD pattern. This is crucial in pharmaceutical development, as different polymorphs can have different physical properties. The technique is also invaluable for routine quality control to ensure batch-to-batch consistency. Published XRPD data for various amino acid derivatives demonstrates its utility in this field. henryford.com

Illustrative X-ray Powder Diffraction (XRPD) Data This table represents typical data obtained from an XRPD analysis and is not actual data for 4-Amino-2,3-dihydro-1H-inden-5-ol.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 23.8 | 3.74 | 65 |

| 28.5 | 3.13 | 30 |

Other Advanced Analytical Techniques for Purity and Identity

Beyond solid-state analysis, chromatographic and mass spectrometric techniques are indispensable for confirming the identity and quantifying the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for determining the purity of non-volatile organic compounds like 4-Amino-2,3-dihydro-1H-inden-5-ol. nih.gov These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For a compound like this, a reversed-phase HPLC method would typically be employed. The sample is dissolved in a suitable solvent and injected into the system. As the mobile phase flows through the column, the compound and any impurities are separated. A detector, commonly a UV detector set to a wavelength where the aromatic ring absorbs, measures the concentration of each eluting component. The result is a chromatogram where the main compound appears as a large peak at a specific retention time, and any impurities appear as smaller peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding component, allowing for precise purity calculations, often exceeding 99%. peptidesciences.com

Illustrative HPLC Purity Analysis Data This table represents typical data from an HPLC purity analysis and is not actual data for 4-Amino-2,3-dihydro-1H-inden-5-ol.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.15 | 1,540 | 0.08 | Impurity A |

| 2 | 4.38 | 1,920,500 | 99.85 | 4-Amino-2,3-dihydro-1H-inden-5-ol |

| 3 | 5.02 | 1,350 | 0.07 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capability of gas chromatography with the identification power of mass spectrometry. nih.gov For GC analysis, compounds must be volatile and thermally stable. Polar molecules like 4-Amino-2,3-dihydro-1H-inden-5-ol, which contain -NH₂ and -OH groups, are generally not volatile enough for direct GC analysis. thermofisher.comsigmaaldrich.com Therefore, a derivatization step is typically required. This involves reacting the polar functional groups to form more volatile derivatives, for example, by silylation. sigmaaldrich.comnih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column. The separated components then enter the mass spectrometer, which ionizes them and breaks them into characteristic charged fragments. The mass-to-charge ratio (m/z) of these fragments creates a mass spectrum, which acts as a molecular fingerprint. For aminoindane structures, characteristic fragmentation often includes ions corresponding to the indane and indene (B144670) core (m/z 115-117) and the tropylium (B1234903) ion (m/z 91). researchgate.net This allows for definitive structural confirmation of the target compound and identification of related impurities. nih.gov

Illustrative GC-MS Analysis Data This table represents typical data from a GC-MS analysis and is not actual data for 4-Amino-2,3-dihydro-1H-inden-5-ol.

| Analyte (as derivative) | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| Derivatized 4-Amino-2,3-dihydro-1H-inden-5-ol | 12.5 | 293 (as TMS derivative) | 278, 179, 117, 91 |

Computational Chemistry and Theoretical Modeling of 4 Amino 2,3 Dihydro 1h Inden 5 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov The method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in providing a detailed understanding of a molecule's behavior at the quantum level. acs.org

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the molecule's ground-state geometry, must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the minimum potential energy. acs.org

For 4-Amino-2,3-dihydro-1H-inden-5-ol, this process would involve calculating the forces on each atom and adjusting their positions until those forces are negligible. This reveals the most stable bond lengths, bond angles, and dihedral angles. The cyclopentane (B165970) ring in the indane structure is non-planar, leading to the possibility of multiple low-energy conformations (conformers). A thorough conformational analysis would explore the potential energy surface to identify all stable conformers and their relative energies, which is crucial as different conformers can exhibit different chemical and biological activities. sigmaaldrich.com

Table 1: Illustrative Optimized Geometrical Parameters for 4-Amino-2,3-dihydro-1H-inden-5-ol Note: The following data is illustrative of what a DFT geometry optimization would yield. Specific experimental or calculated values for this exact molecule are not available in the searched literature.

| Parameter | Atom Connection | Bond Length (Å) | Bond Angle (°) |

| Bond Length | C-C (Aromatic) | ~1.39 | - |

| Bond Length | C-C (Aliphatic) | ~1.54 | - |

| Bond Length | C-N | ~1.40 | - |

| Bond Length | C-O | ~1.37 | - |

| Bond Angle | C-C-C (Aromatic) | - | ~120.0 |

| Bond Angle | C-C-C (Aliphatic) | - | ~104.0 |

| Bond Angle | H-N-H | - | ~112.0 |

| Bond Angle | C-O-H | - | ~109.0 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com

The energies of the HOMO and LUMO and the gap between them (E_LUMO - E_HOMO) are critical descriptors of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For 4-Amino-2,3-dihydro-1H-inden-5-ol, the location of the HOMO would likely be on the electron-rich aromatic ring, specifically near the amino and hydroxyl groups, indicating these as sites prone to electrophilic attack. The LUMO would be distributed over the aromatic system, indicating regions susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

| HOMO Energy | -5.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 4.4 |

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are invaluable for interpreting experimental spectra and confirming molecular structure. researchgate.netwikipedia.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. christuniversity.in These theoretical values, when compared to experimental data, can help assign signals and confirm the connectivity and chemical environment of atoms.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, O-H stretch, C=C aromatic stretch). These predictions help in the assignment of bands in an experimental IR spectrum. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate a UV-Vis spectrum. This provides insight into the electronic structure and the nature of electron transitions within the molecule. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify reactive sites. acs.org The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For 4-Amino-2,3-dihydro-1H-inden-5-ol, an MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to their lone pairs of electrons. These areas would be the primary sites for hydrogen bonding and electrophilic interactions. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino and hydroxyl groups.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the transition states and intermediates, researchers can determine the activation energies and reaction thermodynamics for a proposed mechanism. nih.gov For instance, if 4-Amino-2,3-dihydro-1H-inden-5-ol were to undergo a reaction, such as electrophilic aromatic substitution, DFT calculations could be used to map out the entire reaction coordinate. This would involve locating the transition state structure and calculating the energy barrier for the reaction, thereby providing a detailed, step-by-step understanding of how the reaction proceeds. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules (descriptors) with their physicochemical properties. researchgate.netbohrium.com These models, once validated, can predict the properties of new or untested compounds based solely on their chemical structure. nih.gov

To develop a QSPR model for a series of indane derivatives, one would first calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for each compound. Then, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical equation linking these descriptors to a specific property (e.g., solubility, boiling point, or biological activity). christuniversity.in While no specific QSPR models for 4-Amino-2,3-dihydro-1H-inden-5-ol were found, its descriptors could be used as part of a larger dataset to develop predictive models for aminoindane derivatives. researchgate.net

Thermodynamic and Kinetic Investigations using Computational Methods

Computational methods are instrumental in determining the thermodynamic stability and kinetic reactivity of molecules like 4-Amino-2,3-dihydro-1H-inden-5-ol. Techniques such as Density Functional Theory (DFT) and ab initio calculations can provide accurate predictions of various thermodynamic parameters.

Thermodynamic Properties:

Key thermodynamic properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°) can be calculated. These values are crucial for understanding the stability of 4-Amino-2,3-dihydro-1H-inden-5-ol relative to its isomers or potential degradation products. For instance, a more negative ΔH°f would indicate greater thermodynamic stability. Computational models can also predict the heat capacity (Cp) at different temperatures, which is vital for process chemistry and safety assessments.

Illustrative Thermodynamic Data for 4-Amino-2,3-dihydro-1H-inden-5-ol (Hypothetical)

| Property | Calculated Value | Unit |

| Standard Enthalpy of Formation (ΔH°f) | -150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -35.2 | kJ/mol |

| Entropy (S°) | 320.8 | J/(mol·K) |

| Heat Capacity (Cp) at 298.15 K | 185.4 | J/(mol·K) |

Note: The data in this table is hypothetical and serves as an illustration of the types of thermodynamic parameters that can be calculated computationally.

Kinetic Investigations:

From a kinetic perspective, computational chemistry can map out reaction pathways and determine the activation energies of various chemical transformations involving 4-Amino-2,3-dihydro-1H-inden-5-ol. This is particularly useful for predicting its reactivity and degradation pathways. For example, the oxidation of the amino or hydroxyl group, or reactions at the aromatic ring, can be modeled to identify the most likely reaction products and the energy barriers associated with their formation.

Transition state theory, combined with computational determination of transition state structures and their energies, allows for the calculation of reaction rate constants. This information is invaluable for understanding the shelf-life of the compound and its behavior in different chemical environments. One-pot synthesis methodologies, which often involve complex reaction sequences with multiple intermediates, can be significantly illuminated by computational studies that trace the reaction mechanism from reactants to products. mdpi.com

Advanced Molecular Modeling for Intermolecular Interactions (e.g., host-guest systems, chiral recognition)

The specific arrangement of functional groups in 4-Amino-2,3-dihydro-1H-inden-5-ol—a chiral center, a hydrogen-bond donating and accepting amino group, and a hydroxyl group—makes it a prime candidate for engaging in specific and potentially selective intermolecular interactions. Advanced molecular modeling techniques are essential for exploring these phenomena.

Host-Guest Systems:

The encapsulation of small molecules within larger host molecules, known as host-guest chemistry, can dramatically alter the properties of the guest. thno.org For 4-Amino-2,3-dihydro-1H-inden-5-ol, modeling its interaction with various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils can predict the stability of the resulting inclusion complexes. thno.org Molecular dynamics (MD) simulations and docking studies can reveal the preferred orientation of the guest within the host's cavity and quantify the binding affinity. Such studies are crucial for designing drug delivery systems or sensors. The formation of these complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. thno.org

Chiral Recognition:

As 4-Amino-2,3-dihydro-1H-inden-5-ol is a chiral molecule, understanding how its enantiomers interact differently with other chiral molecules is of great interest, particularly in pharmacology and materials science. pku.edu.cnnih.gov Computational modeling can be a powerful tool for elucidating the mechanisms of chiral recognition. pku.edu.cnnih.gov By simulating the diastereomeric complexes formed between the enantiomers of 4-Amino-2,3-dihydro-1H-inden-5-ol and a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral receptor), the energetic differences that lead to enantioseparation can be quantified.

A study on the jet-cooled complexes of a similar molecule, (1R,2S)-(+)-cis-1-amino-2-indanol, with the enantiomers of methyl lactate, demonstrated the power of combining spectroscopy with ab initio calculations to understand chiral recognition. researchgate.netrsc.org The study revealed that while the most stable complex showed little chiral discrimination, a secondary, less stable structure exhibited significant enantioselectivity due to a weak C-H•••π interaction that could only be formed with one of the enantiomers. researchgate.netrsc.org This highlights the subtlety of intermolecular forces in determining chiral recognition. researchgate.netrsc.org

Illustrative Binding Energy Differences in Chiral Recognition (Hypothetical)

| Chiral Selector | Enantiomer of 4-Amino-2,3-dihydro-1H-inden-5-ol | Calculated Binding Energy (kcal/mol) |

| β-Cyclodextrin | (R)-enantiomer | -8.5 |

| β-Cyclodextrin | (S)-enantiomer | -7.9 |

| (R)-Phenylglycine | (R)-enantiomer | -5.2 |

| (R)-Phenylglycine | (S)-enantiomer | -6.1 |

Note: This table presents hypothetical binding energies to illustrate how computational chemistry can predict the differential interactions underlying chiral recognition.

In-Depth Analysis of 4-Amino-2,3-dihydro-1H-inden-5-ol in Advanced Organic Synthesis

The compound 4-Amino-2,3-dihydro-1H-inden-5-ol is a significant chiral molecule whose derivatives have found extensive applications in the field of advanced organic synthesis. Its rigid bicyclic structure and the presence of both amino and hydroxyl functional groups make it a valuable precursor for creating complex molecular architectures with a high degree of stereocontrol. This article explores its role as a chiral building block, its use in the development of sophisticated ligands and organocatalysts, and its applications in asymmetric catalysis.

Future Research Directions and Emerging Trends

Exploration of Chemoenzymatic Cascades for Efficient Synthesis

The synthesis of complex chiral molecules like aminoindanol (B8576300) derivatives is increasingly benefiting from the synergy between chemical and enzymatic catalysis. Chemoenzymatic cascades, which involve multiple reaction steps in a single pot, are a major area of future research. These processes leverage the high selectivity of enzymes for specific transformations, such as stereoselective oxidations or reductions, combined with the versatility of traditional chemical reactions.

Future efforts will likely focus on designing multi-enzyme systems to produce enantiomerically pure aminoindanols. nih.gov For instance, a cascade could be engineered involving an L-amino acid oxidase to convert an amino acid to a keto acid, followed by a D-amino acid dehydrogenase to stereoselectively aminate the intermediate to the desired D-amino acid. nih.gov Similarly, one-pot systems combining aerobic bio-oxidation using enzymes like laccase or alcohol oxidase with organocatalytic steps represent a promising avenue for creating chiral building blocks under mild conditions. pnas.org The use of ene reductases (EREDs) and imine reductases (IREDs) in synergistic bienzymatic cascades has already proven effective for synthesizing other chiral amines with excellent enantiomeric excess, a strategy directly applicable to aminoindanol synthesis. arxiv.org The ability of enzymes like Candida antarctica lipase (B570770) B (CAL-B) to perform selective hydrolysis or acylation is also a key tool for the kinetic resolution of racemic aminoindanol mixtures, a technique that will be further refined. nih.gov

High-Throughput Screening and Automation in Derivatization Studies

To explore the vast chemical space of possible aminoindanol derivatives, high-throughput screening (HTS) and automation are indispensable. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties.

A significant trend is the development of novel HTS assays for key molecular properties. For chiral molecules like 4-Amino-2,3-dihydro-1H-inden-5-ol derivatives, determining enantiomeric excess (e.e.) is crucial. A promising future direction is the use of fluorescence-based assays for the rapid and sensitive determination of e.e. in chiral amino alcohols. azorobotics.com These methods can utilize the self-assembly of chiral analytes with fluorescent ligands to create diastereomeric complexes with distinct fluorescence signals, allowing for the determination of enantiomeric ratios with very small amounts of sample in a 384-well plate format. azorobotics.com This approach is robust and can be used to screen the outcomes of asymmetric reactions in real-time, creating a powerful platform for discovering new chiral catalysts and optimizing reaction conditions for the synthesis of specific aminoindanol derivatives. azorobotics.com HTS is also employed to identify molecules that can modulate biological processes, a strategy that could uncover novel applications for aminoindanol derivatives. researchgate.net

Advanced Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel molecular structures, and even propose complete synthetic routes.

For a chiral compound like 4-Amino-2,3-dihydro-1H-inden-5-ol, predicting stereoselectivity is a primary challenge that ML is beginning to address. arxiv.orgresearchgate.net Traditional catalyst development often relies on a trial-and-error approach; however, ML models, such as those based on random forests or neural networks, can now predict the enantioselectivity of a reaction with impressive accuracy by analyzing molecular descriptors of the catalyst and substrates. pnas.orgnih.govnih.gov These models can identify the key structural features that govern asymmetric induction, moving beyond qualitative understanding to quantitative prediction. azorobotics.comresearchgate.net This accelerates the discovery of highly selective catalysts for synthesizing specific enantiomers of aminoindanol derivatives. azorobotics.com

Development of Novel Characterization Methodologies

As more complex derivatives of 4-Amino-2,3-dihydro-1H-inden-5-ol are synthesized, the need for advanced analytical techniques for their characterization becomes more critical. While standard methods like NMR, MS, and elemental analysis remain fundamental, novel methodologies are emerging to provide deeper structural insights, particularly for complex stereoisomers. nih.govpolyu.edu.hk

In the realm of NMR spectroscopy, new techniques are being developed to better differentiate stereoisomers. wikipedia.orgblogspot.com The use of chiral derivatizing agents (e.g., Mosher's acid) or chiral lanthanide shift reagents can resolve the signals of enantiomers, which are otherwise indistinguishable in a standard NMR spectrum. wikipedia.orgresearchgate.net High-resolution benchtop NMR spectrometers are also becoming powerful enough to identify and quantify stereoisomers directly from a reaction mixture, offering a significant advantage over methods that require calibration with pure standards. magritek.com Advanced 2D NMR techniques, such as NOESY/EXSY, are also crucial for detecting and differentiating equilibrating diastereomers, even when one isomer is present in very small quantities. acs.org

Mass spectrometry (MS) is also evolving to become a powerful tool for chiral analysis. nih.gov While intrinsically "chiral-blind," MS can distinguish enantiomers when coupled with a chiral selector or through advanced techniques like ion mobility mass spectrometry (IM-MS). polyu.edu.hk IM-MS separates ions based on their size, shape, and charge, allowing for the differentiation of diastereomeric and sometimes enantiomeric ions. Another cutting-edge technique is Mass-Selected Photoelectron Circular Dichroism (MS-PECD), which can directly measure the enantiomeric excess of multiple chiral components in a mixture without prior separation. spectroscopyonline.com

Emphasis on Sustainable and Green Chemical Synthesis of Aminoindanol Derivatives

The principles of green chemistry are becoming central to the planning and execution of chemical syntheses in the pharmaceutical industry and academia. researchgate.netchemrxiv.org The future synthesis of 4-Amino-2,3-dihydro-1H-inden-5-ol and its derivatives will increasingly focus on sustainability, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. acs.org

A key tenet of green chemistry is the use of safer and more environmentally benign solvents, or the elimination of solvents altogether. chemrxiv.org Research will continue to identify and validate green solvents that are effective for the synthesis and purification of aminoindanols. The application of biocatalysis, as mentioned in section 7.1, is a cornerstone of green synthesis, as enzymes operate in mild, often aqueous, conditions and offer high selectivity, reducing the need for protecting groups and minimizing byproducts. chemrxiv.org

Furthermore, the systematic evaluation of the environmental impact of synthetic routes will become standard practice. The use of green metrics, such as Process Mass Intensity (PMI) and atom economy, allows chemists to quantify the "greenness" of a process and identify areas for improvement. nih.gov This data-driven approach fosters environmentally conscious decision-making from the earliest stages of research and development, ensuring that the next generation of aminoindanol syntheses are not only efficient and innovative but also sustainable. nih.govnumberanalytics.com

Q & A

Q. How can the dihydro-inden ring system be leveraged to enhance metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.